2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
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Overview
Description
2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine ring and a chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenylsulfonyl group. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones. The chlorophenylsulfonyl group is introduced via sulfonylation reactions using chlorophenylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chlorophenylsulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated pyrrolidine ring. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfonyl-substituted pyrrolidines, such as:
- 2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- 2-((1-((3-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine
Uniqueness
What sets 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenylsulfonyl group and the 5-methylpyridine ring can confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-6-16(18-10-12)22-14-7-8-19(11-14)23(20,21)15-4-2-3-13(17)9-15/h2-6,9-10,14H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBJUOBITUGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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